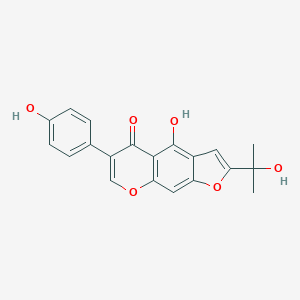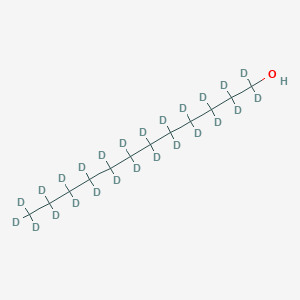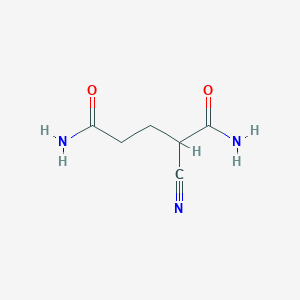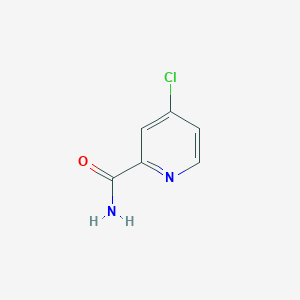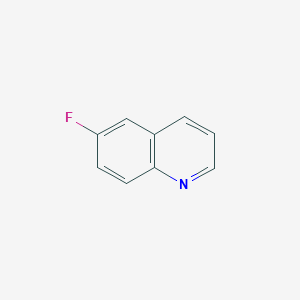
6-Fluoroquinoline
Overview
Description
6-Fluoroquinoline is a fluorinated quinoline derivative that has been extensively studied due to its potential applications in medicinal chemistry and material science. The incorporation of a fluorine atom into the quinoline structure has been shown to significantly alter the chemical and physical properties of the molecule, making it a valuable target for the synthesis of various pharmacologically active compounds and novel materials with unique optical properties.
Synthesis Analysis
The synthesis of 6-fluoroquinoline derivatives has been approached through various methods. One approach involves the heterocyclization reaction between isonitrosoacetophenone hydrazones and 6-bromoquinoline-2-carboxaldehyde, followed by a sequence of aza-Diels-Alder/Suzuki cross-coupling reactions to produce "push-pull" fluorophores with interesting optical properties . Another method includes the synthesis of 5-fluoro-6-methoxy-8-nitroquinoline as a key intermediate for the antimalarial compound 5-fluoroprimaquine, using nucleophilic sources of fluoride or electrophilic substitution with N-fluorosulfonimide (NFSI) . Additionally, the synthesis of 6-fluoroquinoline derivatives with antibacterial activity has been achieved by introducing cyclopropane-fused substituents at the C-7 position .
Molecular Structure Analysis
The molecular structure of 6-fluoroquinoline derivatives is characterized by the presence of a fluorine atom at the 6-position of the quinoline ring. This structural modification can influence the electronic distribution and reactivity of the molecule. For instance, the absolute configuration and intermediates of flumequine, a 6-fluoroquinoline derivative, were determined through X-ray structures of diastereoisomeric salts, showcasing the impact of fluorination on the molecule's stereochemistry .
Chemical Reactions Analysis
6-Fluoroquinoline and its derivatives participate in various chemical reactions that are essential for their functionalization and application. For example, the fluorine-amine exchange reaction has been used to transform 8-fluoro-3,4-dihydroisoquinoline into 8-amino derivatives, which serve as precursors for further synthesis . The organocatalytic transfer hydrogenation of 6-fluoroquinoline derivatives has also been reported, providing a metal-free route to key building blocks for fluoroquinolone antibiotics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoroquinoline derivatives are influenced by their fluorination. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, which is crucial for their pharmacological activity. For instance, the physicochemical parameters such as log P, log D, and ligand efficiency of new 6-fluoroquinoline derivatives with antiplasmodial activity were calculated or determined experimentally to evaluate their drug-like properties . The phototoxicity and cytotoxic activities of fluorinated 4-hydroxyquinolinones were also assessed, indicating the potential of these compounds in therapeutic applications .
Scientific Research Applications
-
Pharmaceuticals
- Fluorinated quinolines, including 6-Fluoroquinoline, have been used in the development of various pharmaceuticals . They are known to exhibit unique bioactivities, which are often enhanced by the introduction of fluorine atoms .
- The methods of application or experimental procedures involve a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- The outcomes of these applications have led to the development of drugs with enhanced biological activity. For example, fluoroquinolones, a family of antibiotics, exhibit a broad spectrum of antibacterial activity .
-
Materials Science
- Fluorinated isoquinolines, which may include 6-Fluoroquinoline, have been used in materials science due to their useful physical properties .
- The methods of application involve the synthesis of ring-fluorinated isoquinolines and pyridine-ring-trifluoromethylated isoquinolines .
- The outcomes of these applications have led to the development of materials with unique characteristics, such as light-emitting properties .
-
Antimalarial Drugs
- 6-Fluoroquinoline and its derivatives have been used in the development of antimalarial drugs . The quinoline skeleton has been used for a long time as a basic structure for search of synthetic antimalarial drugs, such as fluoroquine and mefloquine .
- The methods of application involve the synthesis of 6-fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids and their structural analogues .
- The outcomes of these applications have led to the development of drugs with enhanced antimalarial activity .
-
Agriculture
- A number of fluorinated quinolines, including 6-Fluoroquinoline, have found application in agriculture .
- The methods of application involve the synthesis of fluorinated quinolines and their use as pesticides or herbicides .
- The outcomes of these applications have led to the development of more effective agricultural products .
-
Liquid Crystals
- Fluorinated quinolines, including 6-Fluoroquinoline, have been used in the development of liquid crystals .
- The methods of application involve the synthesis of fluorinated quinolines and their use in the formation of liquid crystal structures .
- The outcomes of these applications have led to the development of materials with unique characteristics, such as improved optical properties .
-
Cyanine Dyes
- Cyanine dyes based on quinolines, including 6-Fluoroquinoline, make a considerable share in commercial production .
- The methods of application involve the synthesis of fluorinated quinolines and their use in the formation of cyanine dyes .
- The outcomes of these applications have led to the development of dyes with unique properties .
-
Antibacterial Activity
- 6-Fluoroquinoline and its derivatives have been used in the development of antibacterial drugs . The quinoline skeleton has been used for a long time as a basic structure for search of synthetic antibacterial drugs .
- The methods of application involve the synthesis of 6-fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids and their structural analogues .
- The outcomes of these applications have led to the development of drugs with enhanced antibacterial activity .
-
Treatment of Heart Diseases
- 6-Fluoroquinoline and its derivatives have been used in the development of drugs for treatment of heart diseases .
- The methods of application involve the synthesis of 6-fluoroquinolines and their use in the formation of drugs .
- The outcomes of these applications have led to the development of drugs with unique properties .
-
Treatment of Diseases Caused by Chloroquin-Resistant Strains
- 6-Fluoroquinoline and its derivatives have been used in the development of drugs for treatment of diseases caused by chloroquin-resistant strains .
- The methods of application involve the synthesis of 6-fluoroquinolines and their use in the formation of drugs .
- The outcomes of these applications have led to the development of drugs with unique properties .
-
Inhibiting Bacterial DNA-Gyrase
- 6-Fluoroquinoline and its derivatives have been used in the development of drugs for inhibiting bacterial DNA-gyrase .
- The methods of application involve the synthesis of 6-fluoroquinolines and their use in the formation of drugs .
- The outcomes of these applications have led to the development of drugs with unique properties .
-
Treatment of Infections Caused by Strains Resistant to Many Other Classes of Antibacterials Drugs
- 6-Fluoroquinoline and its derivatives have been used in the development of drugs for treatment of infections caused by strains resistant to many other classes of antibacterials drugs .
- The methods of application involve the synthesis of 6-fluoroquinolines and their use in the formation of drugs .
- The outcomes of these applications have led to the development of drugs with unique properties .
-
High Activity Against Resistant Bacteria
- 6-Fluoroquinoline and its derivatives have been used in the development of drugs for high activity against resistant bacteria .
- The methods of application involve the synthesis of 6-fluoroquinolines and their use in the formation of drugs .
- The outcomes of these applications have led to the development of drugs with unique properties .
Safety And Hazards
6-Fluoroquinoline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of fluoroquinolones is typically reserved for cases in which the benefits clearly outweigh the risks .
Future Directions
Fluoroquinolones, including 6-Fluoroquinoline, have been used for a long time as a basic structure for the search of synthetic antimalarial drugs . They have also found application in agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolones and their plausible practical applications .
properties
IUPAC Name |
6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDCSDVIVXJELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192710 | |
| Record name | Quinoline, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoline | |
CAS RN |
396-30-5 | |
| Record name | 6-Fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=396-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


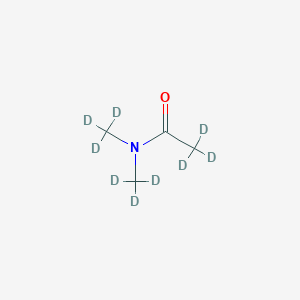
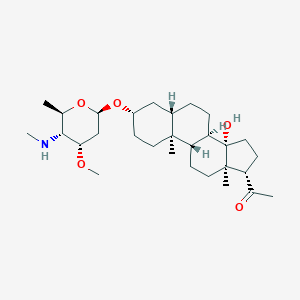
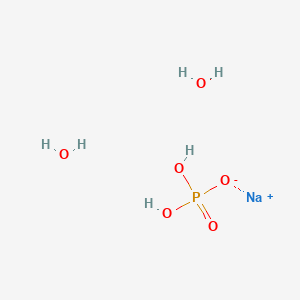
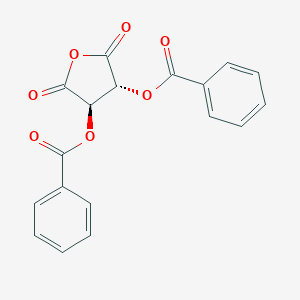
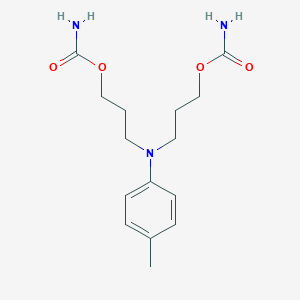
![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)
